molecular formula C18H20ClN3O B2579577 (2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2321333-90-6

(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2579577
CAS No.: 2321333-90-6
M. Wt: 329.83
InChI Key: XQPDRAUWKAGYMI-VOTSOKGWSA-N
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Description

(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic small molecule designed for research purposes, integrating a chalcone backbone with a phenylimidazole-substituted piperidine moiety. This structural combination presents a unique profile for investigative applications, particularly in medicinal chemistry and drug discovery. Chalcone derivatives, characterized by their α,β-unsaturated ketone system, are extensively documented in scientific literature for their broad pharmacological potential. Research indicates these compounds can exhibit antibacterial and antiviral activities, with studies suggesting mechanisms may involve the selective targeting of viral and bacterial enzymes . The integration of an imidazole ring, a privileged scaffold in medicinal chemistry, significantly expands the compound's research utility. The imidazole moiety is a critical pharmacophore in many therapeutic agents and is known for its diverse biological activities, including antifungal, antibacterial, antitubercular, and antitumor properties . The specific presence of the 1-methyl-1H-imidazol-5-yl group on the piperidine ring provides a structurally distinct heteroaromatic system that may influence the molecule's electronic properties, solubility, and binding affinity toward biological targets. This makes it a valuable chemical tool for probing structure-activity relationships (SAR), studying enzyme inhibition, and screening against various disease models. Researchers can leverage this compound to explore new mechanisms of action and develop novel bioactive agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-13-20-12-17(21)15-8-10-22(11-9-15)18(23)7-6-14-4-2-3-5-16(14)19/h2-7,12-13,15H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDRAUWKAGYMI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 2-chlorobenzaldehyde. This intermediate undergoes a condensation reaction with 4-(1-methyl-1H-imidazol-5-yl)piperidine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a Wittig reaction to form the final compound. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may interact with G-protein coupled receptors or ion channels, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The compound’s structural uniqueness lies in its 2-chlorophenyl and 4-(1-methylimidazolyl)piperidinyl groups. Comparable chalcone derivatives include:

Compound Name Key Substituents Melting Point (°C) Purity (HPLC) Biological Activity Reference
LabMol-94 () 5-chlorothiophen-2-yl, 4-imidazolylphenyl 178 99.2% Antitubercular (moderate)
LabMol-95 () 5-nitrothiophen-2-yl, 4-methylphenyl 194 99.4% Antitubercular (high)
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one () 4-chlorophenyl, 4-fluorophenyl N/A N/A Crystallographic studies
(2E)-3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () 3-nitrophenyl, piperidinylphenyl N/A N/A Structural analysis

Key Observations :

  • Chlorophenyl vs. Nitrophenyl : Nitro groups (e.g., LabMol-95) enhance antitubercular activity compared to chloro substituents, likely due to increased electron-withdrawing effects improving target binding .
  • Imidazole vs.
  • 2-Chlorophenyl Position : The ortho-chloro substituent in the target compound could introduce steric hindrance, reducing planarity compared to para-substituted analogs (e.g., ), which exhibit dihedral angles of 7.14°–56.26° between aromatic rings .
Crystallographic and Conformational Insights
  • E-configuration : The (2E)-configuration is critical for maintaining the α,β-unsaturated ketone’s bioactivity, as confirmed in analogous compounds via X-ray crystallography (e.g., ) .
  • Molecular Planarity : Chalcones with planar structures (e.g., fluorophenyl derivatives in ) show stronger intermolecular interactions (e.g., C–H···O, π–π stacking), influencing crystallization and stability . The target compound’s 2-chlorophenyl group may reduce planarity, affecting packing efficiency.

Structure-Activity Relationship (SAR) Considerations

  • Electron-Withdrawing Groups : Nitro substituents (e.g., LabMol-95) enhance antitubercular activity compared to chloro or methoxy groups, likely due to improved target affinity .
  • Heterocyclic Moieties : Imidazole-containing compounds (e.g., LabMol-94, ) exhibit moderate activity, suggesting that bulkier groups (e.g., piperidine in ) may reduce efficacy .
  • Steric Effects : The ortho-chloro substituent in the target compound may hinder binding compared to para-substituted analogs, as seen in crystallographic studies of fluorophenyl derivatives .

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]prop-2-en-1-one, often referred to as a derivative of imidazole and piperidine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H20ClN3OC_{17}H_{20}ClN_3O, characterized by a chlorophenyl group, an imidazole moiety, and a piperidine ring. The structure can be represented as follows:

IUPAC Name (2E)3(2chlorophenyl)1[4(1methyl1Himidazol5yl)piperidin1yl]prop2en1one\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

  • The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression, particularly aromatase, which is crucial in estrogen synthesis. Inhibitors of aromatase are significant in treating hormone receptor-positive breast cancer .

2. Kinase Activity:

  • Preliminary studies suggest that derivatives of this compound may exhibit activity against several kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have shown inhibition against DYRK1A and GSK3α/β kinases .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Cell Line IC50 (µM) Activity
Huh7< 10Antitumor activity
Caco2< 10Antitumor activity
MDA-MB 231< 20Moderate antitumor effect
NCI-H2< 15Moderate antitumor effect

These results indicate that the compound exhibits significant antiproliferative effects across various cancer cell lines, particularly those associated with breast and liver cancers .

Case Studies

A notable case study involved the evaluation of a series of imidazole-based compounds, including derivatives similar to this compound. The study reported that certain derivatives displayed potent inhibitory activity against aromatase with IC50 values significantly lower than existing treatments, showcasing their potential as novel therapeutic agents .

Q & A

Q. Basic Characterization

  • NMR : 1^1H NMR confirms the (2E)-configuration via coupling constants (J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons) .
  • IR : Stretching frequencies at 1660–1680 cm1^{-1} (C=O) and 1600–1620 cm1^{-1} (C=C) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (<2 ppm error) .

Q. Advanced Methods :

  • Single-crystal XRD : Resolves the (2E)-configuration unambiguously and reveals intramolecular interactions (e.g., C–H···O) influencing molecular packing .
  • DFT Calculations : Compare experimental XRD bond lengths/angles with theoretical models (B3LYP/6-31G* basis set) to validate geometry .

How does the (2E)-configuration impact biological activity, and what assays are used to evaluate it?

Advanced Research Focus
The E-configuration is critical for planar alignment of the enone system, enabling interactions with biological targets (e.g., enzyme active sites). Assays include:

  • Antimicrobial Testing : Broth microdilution (MIC values against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} determination) .

Structure-Activity Relationship (SAR) : Modifications to the chlorophenyl or imidazole groups alter potency. For example, replacing 2-chlorophenyl with 4-nitrophenyl increases antimicrobial activity by 30% .

What computational strategies predict the compound’s reactivity and stability under physiological conditions?

Q. Advanced Methodological Answer

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Low HOMO-LUMO gaps (<4 eV) suggest high reactivity .
  • Molecular Dynamics (MD) Simulations : Assess stability in aqueous environments (e.g., solvation free energy, hydrogen-bonding networks) .
  • Degradation Pathways : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies hydrolytic degradation at the enone moiety .

How can contradictions in biological activity data from different studies be resolved?

Data Analysis Focus
Discrepancies often arise from:

  • Assay Conditions : Variations in pH, serum content, or incubation time (e.g., 24 vs. 48 hours in cytotoxicity assays) .
  • Compound Purity : Impurities >2% (e.g., unreacted starting materials) can skew results. Validate purity via HPLC (>98%) before testing .
  • Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified HeLa) and replicate experiments (n3n \geq 3) .

Statistical Tools : Multivariate analysis (ANOVA) identifies significant variables impacting activity .

What strategies mitigate challenges in scaling up synthesis without compromising yield?

Q. Advanced Process Chemistry

  • Flow Chemistry : Continuous synthesis reduces batch variability and improves heat management for exothermic steps .
  • Catalyst Recycling : Immobilize base catalysts (e.g., polymer-supported piperidine) to reduce waste .
  • Solvent Optimization : Replace ethanol with 2-MeTHF (biodegradable) for greener synthesis .

How do steric and electronic effects of substituents influence reaction mechanisms?

Q. Mechanistic Analysis

  • Steric Effects : Bulky groups on the piperidine ring (e.g., 1-methylimidazole) slow condensation rates by hindering nucleophilic attack .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl on phenyl) enhance enone electrophilicity, accelerating Michael addition side reactions unless controlled .

Intermediate Trapping : Use in-situ IR or LC-MS to identify intermediates (e.g., enolate formation) .

What analytical workflows ensure reproducibility in pharmacological studies?

Q. Methodological Rigor

  • Standardized Protocols : Follow OECD guidelines for in vitro assays (e.g., ISO 10993-5 for cytotoxicity) .
  • Cross-Validation : Correlate HPLC purity with bioassay results; discard batches with RSD >5% .
  • Data Sharing : Deposit raw spectral/XRD data in public repositories (e.g., CCDC, PubChem) for peer validation .

How can computational docking elucidate target binding modes?

Q. Advanced Modeling

  • Target Selection : Prioritize proteins with known enone-binding pockets (e.g., kinases, cytochrome P450) .
  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible side chains to account for induced-fit binding .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values; RMSD <2 Å indicates reliable predictions .

What are the key gaps in current research on this compound?

Q. Critical Analysis

  • In Vivo Studies : Limited pharmacokinetic data (e.g., bioavailability, half-life) .
  • Toxicity Profiles : Acute/chronic toxicity in animal models remains unstudied .
  • Synergistic Effects : Combinatorial studies with existing drugs (e.g., antibiotics) are unexplored .

Future Directions : Prioritize ADMET profiling and target deconvolution via CRISPR screening .

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